molecular formula C10H8ClFN4S B7650396 N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine

N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine

Cat. No.: B7650396
M. Wt: 270.71 g/mol
InChI Key: UENQFLNHKIARSR-LHHJGKSTSA-N
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Description

N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine is a synthetic compound with a diverse range of applications in scientific research. The intricate chemical structure comprising a triazole ring, substituted with chlorine, fluorine, and a methylthio group, contributes to its multifaceted reactivity and functionality.

Properties

IUPAC Name

(E)-1-(5-chloro-2-fluorophenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4S/c1-17-10-15-13-6-16(10)14-5-7-4-8(11)2-3-9(7)12/h2-6H,1H3/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENQFLNHKIARSR-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CN1N=CC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=CN1/N=C/C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine typically involves a sequence of steps:

  • Starting Materials: : The synthesis usually begins with 5-chloro-2-fluorobenzaldehyde, which is reacted with 3-(methylthio)-4H-1,2,4-triazol-4-amine.

  • Condensation Reaction: : The key step is a condensation reaction under mild acidic or basic conditions, forming the desired imine linkage.

Industrial Production Methods

Industrial-scale production may involve:

  • Optimized Reaction Conditions: : Employing catalysts to enhance reaction efficiency.

  • Purification Steps: : Utilizing crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound can undergo modifications at the methylthio group.

  • Reduction: : Certain reductive reagents might selectively reduce the imine linkage.

  • Substitution: : Halogen groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and methanol are frequently used.

Major Products Formed

The products vary based on the specific reaction:

  • Oxidation products: Sulfoxides and sulfones.

  • Reduction products: Reduced triazole derivatives.

Scientific Research Applications

Chemistry

  • Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology

  • Its functional groups allow it to act as a bioactive agent in biochemical assays.

Medicine

  • Investigated for its potential as an antimicrobial or antineoplastic agent due to its triazole moiety.

Industry

  • Employed in the development of novel polymer materials with specialized properties.

Mechanism of Action

N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine exerts its effects primarily through interactions at the molecular level:

  • Molecular Targets: : Enzymes and proteins are often targeted by this compound, binding through the triazole ring and halogen groups.

  • Pathways Involved: : Modulation of enzymatic activities and interference in metabolic pathways.

Comparison with Similar Compounds

While N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine shares structural similarities with other triazole derivatives, its unique substitution pattern endows it with distinct properties:

  • Similar Compounds: : N-(phenylmethylene)-1,2,4-triazole, 3-methylthio-1,2,4-triazole, etc.

That wraps up the overview. Anything else you'd like to dive into?

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